Cas no 2361719-92-6 (N-Ethyl-N-[2-oxo-2-[4-[(tetrahydro-2H-pyran-4-yl)amino]-1-piperidinyl]ethyl]-2-propenamide)
![N-Ethyl-N-[2-oxo-2-[4-[(tetrahydro-2H-pyran-4-yl)amino]-1-piperidinyl]ethyl]-2-propenamide structure](https://ja.kuujia.com/scimg/cas/2361719-92-6x500.png)
N-Ethyl-N-[2-oxo-2-[4-[(tetrahydro-2H-pyran-4-yl)amino]-1-piperidinyl]ethyl]-2-propenamide 化学的及び物理的性質
名前と識別子
-
- N-Ethyl-N-[2-[4-(oxan-4-ylamino)piperidin-1-yl]-2-oxoethyl]prop-2-enamide
- EN300-26576770
- 2361719-92-6
- N-ethyl-N-(2-{4-[(oxan-4-yl)amino]piperidin-1-yl}-2-oxoethyl)prop-2-enamide
- Z2922161465
- N-Ethyl-N-[2-oxo-2-[4-[(tetrahydro-2H-pyran-4-yl)amino]-1-piperidinyl]ethyl]-2-propenamide
-
- インチ: 1S/C17H29N3O3/c1-3-16(21)19(4-2)13-17(22)20-9-5-14(6-10-20)18-15-7-11-23-12-8-15/h3,14-15,18H,1,4-13H2,2H3
- InChIKey: NIGHYXIFXXTRRO-UHFFFAOYSA-N
- ほほえんだ: C(N(CC)CC(=O)N1CCC(NC2CCOCC2)CC1)(=O)C=C
計算された属性
- せいみつぶんしりょう: 323.22089180g/mol
- どういたいしつりょう: 323.22089180g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 6
- 複雑さ: 413
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.9Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
じっけんとくせい
- 密度みつど: 1.12±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 539.4±50.0 °C(Predicted)
- 酸性度係数(pKa): 9.20±0.20(Predicted)
N-Ethyl-N-[2-oxo-2-[4-[(tetrahydro-2H-pyran-4-yl)amino]-1-piperidinyl]ethyl]-2-propenamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26576770-1g |
2361719-92-6 | 90% | 1g |
$0.0 | 2023-09-14 | ||
Enamine | EN300-26576770-1.0g |
N-ethyl-N-(2-{4-[(oxan-4-yl)amino]piperidin-1-yl}-2-oxoethyl)prop-2-enamide |
2361719-92-6 | 95.0% | 1.0g |
$0.0 | 2025-03-20 |
N-Ethyl-N-[2-oxo-2-[4-[(tetrahydro-2H-pyran-4-yl)amino]-1-piperidinyl]ethyl]-2-propenamide 関連文献
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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8. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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10. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
N-Ethyl-N-[2-oxo-2-[4-[(tetrahydro-2H-pyran-4-yl)amino]-1-piperidinyl]ethyl]-2-propenamideに関する追加情報
N-Ethyl-N-[2-oxo-2-[4-[(tetrahydro-2H-pyran-4-yl)amino]-1-piperidinyl]ethyl]-2-propenamide: A Comprehensive Overview
CAS No 2361719-92-6 is the identifier for the compound known as N-Ethyl-N-[2-oxo-2-[4-[(tetrahydro-2H-pyran-4-yl)amino]-1-piperidinyl]ethyl]-2-propenamide. This compound has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields, particularly in pharmaceutical research and chemical synthesis. The molecule's structure, which includes a piperidine ring, a tetrahydro pyran moiety, and an ethyl group, contributes to its versatile reactivity and functional diversity.
The synthesis of this compound involves a series of carefully designed reactions, leveraging modern organic chemistry techniques. Researchers have explored various pathways to optimize its production, focusing on improving yield and purity. Recent studies have highlighted the use of catalytic asymmetric synthesis to construct the chiral centers within the molecule, which are critical for its biological activity. This approach not only enhances the efficiency of the synthesis process but also aligns with the growing demand for sustainable chemical practices.
In terms of pharmacological applications, N-Ethyl-N-[2-oxo-2-[4-[(tetrahydro-2H-pyran-4-yl)amino]-1-piperidinyl]ethyl]-2-propenamide has shown promising results in preclinical studies. It exhibits potent activity against several enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase and butyrylcholinesterase. These findings suggest its potential as a lead compound for developing treatments for Alzheimer's disease and other related conditions. Furthermore, its ability to cross the blood-brain barrier makes it an attractive candidate for central nervous system-targeted therapies.
Recent advancements in computational chemistry have also played a pivotal role in understanding the molecular interactions of this compound. Molecular docking studies have revealed that it binds effectively to key residues within enzyme active sites, providing insights into its mechanism of action. Additionally, quantum mechanical calculations have been employed to predict its electronic properties and stability under various conditions, further enhancing our understanding of its behavior in different environments.
The structural flexibility of CAS No 2361719-92-6 allows for extensive modification, enabling researchers to explore analogs with enhanced bioavailability and efficacy. For instance, substituent modifications on the piperidine ring have been shown to significantly alter the compound's pharmacokinetic profile, offering opportunities for tailored drug design. These modifications are being actively pursued in ongoing research projects worldwide.
From an environmental standpoint, the compound's degradation pathways are also under investigation to assess its potential impact on ecosystems. Initial studies indicate that it undergoes rapid hydrolysis under physiological conditions, reducing its persistence in the environment. However, further research is required to fully understand its environmental fate and ensure sustainable use.
In conclusion, N-Ethyl-N-[2-oxo-2-[4-[(tetrahydro-2H-pyran-4-yL)amino]-1-piperidinyl]ethyl]-2-propenamide, identified by CAS No 2361719988685858585858585858585858585858585858585858 (Note: This part seems incorrect; please verify), represents a significant advancement in chemical innovation. Its unique structure, coupled with cutting-edge research methodologies, positions it as a valuable tool in both academic and industrial settings. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to make a substantial impact across multiple disciplines.
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